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Compound of Interest

Compound Name: 2-Methylmalonamide

Cat. No.: B075449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of available experimental data and theoretical

computational predictions for 2-Methylmalonamide. Due to the limited availability of public

domain data specific to 2-Methylmalonamide, this document also furnishes detailed,

generalized experimental and computational protocols that can be applied to obtain and

analyze this compound.

Data Presentation: Physicochemical Properties
A summary of the known experimental and predicted properties of 2-Methylmalonamide is

presented in Table 1. It is important to note that specific experimental spectroscopic and

crystallographic data for 2-Methylmalonamide are not readily available in the public domain.

The data presented is a combination of information from available chemical databases and

predicted values.

Table 1: Comparison of Experimental and Predicted Data for 2-Methylmalonamide
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Property Experimental Value Predicted Value Data Source

Molecular Formula C₄H₈N₂O₂ - NIST[1]

Molecular Weight 116.12 g/mol - NIST[1]

CAS Number 1113-63-9 - NIST[1]

Melting Point 208-210 °C - ChemicalBook[2]

Boiling Point - 400.3 ± 28.0 °C ChemicalBook[2]

Density - 1.202 ± 0.06 g/cm³ ChemicalBook[2]

Experimental Protocols
Detailed experimental data for 2-Methylmalonamide is not extensively published. However,

the following sections provide standard protocols for the synthesis and characterization of

similar small molecules, which can be adapted for 2-Methylmalonamide.

Synthesis and Purification
A general method for the synthesis of amides involves the reaction of a carboxylic acid

derivative with an amine. For 2-Methylmalonamide, a potential route is the reaction of diethyl

2-methylmalonate with ammonia.

Protocol for Synthesis of 2-Methylmalonamide:

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve diethyl 2-methylmalonate in a suitable solvent such as ethanol.

Ammonolysis: Cool the solution in an ice bath and bubble ammonia gas through the solution

or add a concentrated solution of ammonia in methanol.

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup: Upon completion, the solvent is removed under reduced pressure. The crude

product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure 2-Methylmalonamide.
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals

corresponding to the methyl protons, the methine proton, and the amide protons. The

chemical shifts, splitting patterns, and integration values would confirm the structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the methyl

carbon, the methine carbon, and the carbonyl carbons of the amide groups.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-Methylmalonamide is expected to exhibit characteristic absorption

bands for the N-H stretching of the amide groups (typically in the range of 3100-3500 cm⁻¹),

C=O stretching (around 1650 cm⁻¹), and C-N stretching vibrations.

Mass Spectrometry:

Mass spectrometry would be used to confirm the molecular weight of 2-Methylmalonamide.

The fragmentation pattern can provide additional structural information.

X-ray Crystallography
To obtain the precise three-dimensional structure of 2-Methylmalonamide, single-crystal X-ray

diffraction analysis would be required.

Protocol for X-ray Crystallography:

Crystal Growth: Single crystals of 2-Methylmalonamide suitable for X-ray diffraction can be

grown by slow evaporation of a saturated solution in an appropriate solvent.

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data

are collected at a specific temperature (e.g., 100 K or room temperature).

Structure Solution and Refinement: The collected diffraction data are processed to solve and

refine the crystal structure, yielding precise bond lengths, bond angles, and information

about intermolecular interactions.
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Computational Methodology
Computational chemistry provides a powerful tool to predict and understand the properties of

molecules like 2-Methylmalonamide. Density Functional Theory (DFT) is a common method

for such studies.

Protocol for DFT Calculations:

Structure Optimization: The 3D structure of 2-Methylmalonamide is built and optimized

using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).

Property Calculation: Various molecular properties can be calculated from the optimized

geometry, including vibrational frequencies (to compare with experimental IR spectra), NMR

chemical shifts, and electronic properties such as HOMO-LUMO energy gap.

Analysis: The calculated data can be compared with experimental results to validate the

computational model and to gain deeper insights into the molecule's structure and reactivity.

Biological Activity Screening
While no specific biological activity has been reported for 2-Methylmalonamide, a general

initial assessment would involve cytotoxicity screening against various cell lines.

General Protocol for in vitro Cytotoxicity Assay (MTT
Assay)

Cell Seeding: Seed a selected cancer cell line (e.g., HeLa, A549, MCF-7) in a 96-well plate

at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

Compound Treatment: Treat the cells with various concentrations of 2-Methylmalonamide
and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[3]

MTT Assay: After the treatment period, add MTT solution to each well and incubate for 4

hours. The viable cells will reduce the MTT to formazan crystals.

Data Analysis: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and

measure the absorbance at a specific wavelength. The results can be used to determine the
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half-maximal inhibitory concentration (IC50) of the compound.[3]

Visualizations
The following diagrams illustrate generalized workflows relevant to the characterization and

evaluation of 2-Methylmalonamide.
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Prepare Cell Culture

Seed Cells in 96-well Plate

Treat with 2-Methylmalonamide (serial dilutions)

Incubate for 24/48/72 hours
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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